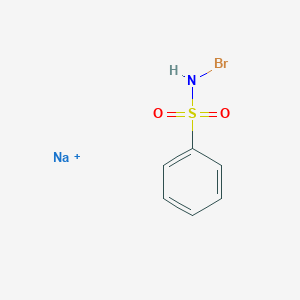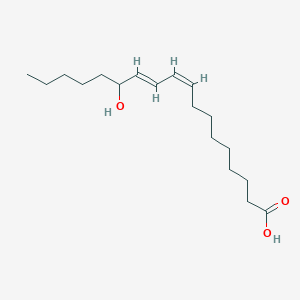
Coriolic acid
Vue d'ensemble
Description
Coriolic acid, also known as 13-(S)-hydroxy-9Z, 11E-octadecadienoic acid, is a hydroxyl fatty acid. It is a metabolite of the lipoxygenase pathway of linoleic acid and plays a physiological role in both plant and animal cells. This compound is known for its potential in inhibiting the metastasis of cancer cells by preventing their adhesion to endothelial cells .
Mécanisme D'action
- Its primary targets include:
- CA interacts with its targets through mechanisms such as:
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
Coriolic acid plays a significant role in biochemical reactions, particularly as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). It is produced by the metabolism of linoleic acid through the action of 15-lipoxygenase (15-LOX). This compound interacts with PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. This interaction is crucial for the modulation of insulin sensitivity and anti-inflammatory responses .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, leading to the regulation of genes involved in glucose uptake and lipid metabolism. This activation enhances insulin sensitivity and reduces inflammation. Additionally, this compound induces mitochondrial dysfunction and airway epithelial injury, highlighting its role in cellular stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARγ, which leads to the activation of this nuclear receptor. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs). This binding regulates the transcription of target genes involved in glucose and lipid metabolism. This compound also inhibits the activity of certain enzymes, such as lipoxygenases, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It is relatively stable under standard laboratory conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term studies have shown that this compound can maintain its biological activity for extended periods, influencing cellular functions such as glucose uptake and lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances insulin sensitivity and reduces inflammation without causing significant adverse effects. At high doses, this compound can induce mitochondrial dysfunction and airway epithelial injury, indicating potential toxic effects. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It is produced from linoleic acid by the action of 15-lipoxygenase (15-LOX). This compound interacts with enzymes such as PPARγ, modulating the expression of genes involved in glucose and lipid metabolism. This interaction affects metabolic flux and metabolite levels, contributing to its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The transport and distribution of this compound are crucial for its biological functions, including its role in regulating glucose and lipid metabolism .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. These modifications direct this compound to specific compartments or organelles, where it exerts its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Coriolic acid can be synthesized chemoenzymatically from trilinolein. The process involves lipase-catalyzed hydrolysis of trilinolein, followed by lipoxygenation of the liberated linoleic acid in a two-phase medium consisting of a pH 9 borate buffer and a water-immiscible organic solvent like octane. The product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid, is then chemically reduced to this compound .
Industrial Production Methods: High yields of this compound can be obtained using pure trilinolein or sunflower oil as initial substrates. The structure of this compound is confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Coriolic acid undergoes various chemical reactions, including oxidation and reduction. The lipoxygenation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid is a key reaction in its synthesis .
Common Reagents and Conditions:
Oxidation: Lipoxygenase enzymes and molecular oxygen are used.
Reduction: Chemical reduction of hydroperoxides to hydroxyl groups.
Major Products: The major product formed from these reactions is this compound itself, which is obtained after the reduction of the hydroperoxide intermediate .
Applications De Recherche Scientifique
Coriolic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the lipoxygenase pathway and its metabolites.
Comparaison Avec Des Composés Similaires
13-Hydroxy-9Z,11E-octadecadienoic acid (13-HODE): Another hydroxyl fatty acid with similar structural features.
Corosolic acid: A pentacyclic triterpenoid with anti-diabetic, anti-inflammatory, and anti-tumor effects.
Uniqueness: Coriolic acid is unique in its ability to inhibit cancer cell metastasis by preventing adhesion to endothelial cells and its specific action on breast cancer stem cells through the regulation of the c-Myc gene .
Propriétés
IUPAC Name |
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICUWMFWZBIFP-IRQZEAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017286 | |
| Record name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13-HODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29623-28-7, 10219-69-9, 18104-45-5 | |
| Record name | (S)-Coriolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,11-Octadecadienoic acid, 13-hydroxy-, (R-(E,Z))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coriolic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029623287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coriolic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018104455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORIOLIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2DA27TT5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CORIOLIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53CYY2A5PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13-HODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Coriolic acid has been shown to target the c-Myc gene, a key regulator of BCSC survival, by decreasing its transcription and translation. []
A: By inhibiting c-Myc, this compound suppresses mammosphere formation, induces BCSC apoptosis, and reduces the population of CD44high/CD24low cells, a characteristic phenotype of CSCs. [] It also downregulates the expression of stemness-related genes, including Nanog, Oct4, and CD44. []
ANone: The molecular formula of this compound is C18H32O3 and its molecular weight is 296.44 g/mol.
A: this compound is commonly identified and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS). [, ]
ANone: The provided research papers primarily focus on the biological activity and synthesis of this compound. Information on material compatibility and stability under various conditions is limited within these papers. Further research is needed to explore these aspects.
ANone: The research primarily focuses on the biological activity of this compound, and there is no evidence presented for any inherent catalytic properties.
ANone: The provided research papers do not extensively discuss the application of computational chemistry to study this compound. This could be a potential avenue for future research.
A: While the provided research does not delve into specific SAR studies for this compound, it's known that structural modifications of fatty acids can significantly alter their biological activity. [, , ] Further research is needed to elucidate the impact of structural changes on this compound's potency and selectivity.
ANone: The research papers provided do not specifically address formulation strategies for this compound. Further investigation is needed to develop optimal formulations for enhancing its therapeutic potential.
ANone: The provided research primarily focuses on the isolation, identification, and initial biological activity of this compound. More comprehensive studies are needed to fully understand these aspects.
A: While the exact date of the first isolation is unclear from these papers, this compound has been known and studied for several decades. Research on its presence in Malva parviflora seed oil dates back to at least the 1970s. []
ANone: The study of this compound bridges several disciplines, including:
- Organic Chemistry: Synthesis and structural modification of the molecule. [, , , , , , , , ]
- Biochemistry: Understanding its biosynthesis pathway in plants and fungi. [, ]
- Pharmacology: Investigating its therapeutic potential, particularly as an anticancer and antifungal agent. [, , , , , ]
- Food Science: Exploring its role as a naturally occurring antifungal agent in food preservation. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
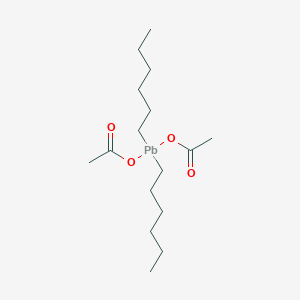
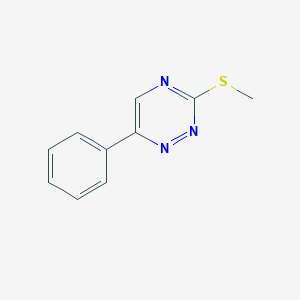
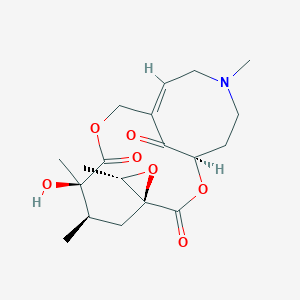
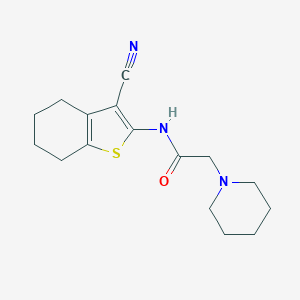

![5-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B231977.png)
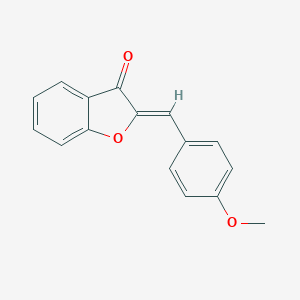
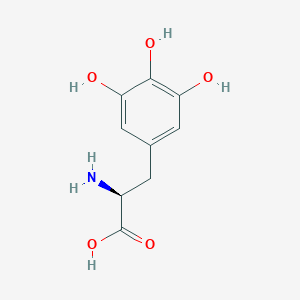
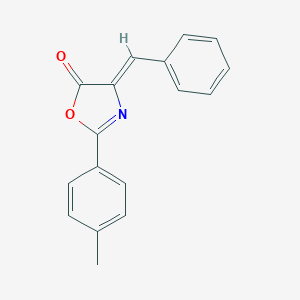
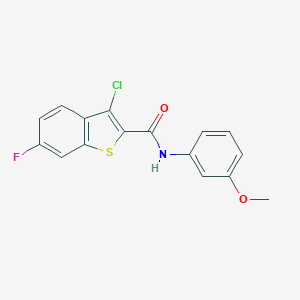
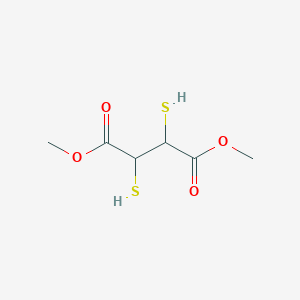
![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)
